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HMF-Val-PFPTH

Cat. No.: B13858410
M. Wt: 434.4 g/mol
InChI Key: NJNRSHLPAFORDM-UHFFFAOYSA-N
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Description

Foundational Context of Hydroxymethylfurfural (HMF) Derivatives in Organic Synthesis

5-Hydroxymethylfurfural (B1680220) (HMF) is an organic compound derived from the dehydration of sugars. researchgate.netnih.gov Recognized as a versatile platform chemical, HMF serves as a bridge between biomass resources and the fine chemicals industry. diva-portal.orgacs.org Its chemical structure, featuring a furan (B31954) ring with both a hydroxyl and an aldehyde group, allows for a wide range of chemical transformations, including oxidation, hydrogenation, and esterification. cdc.govresearchgate.netsemanticscholar.org

HMF and its derivatives are pivotal starting materials for the synthesis of a variety of valuable products, such as biofuels (e.g., 2,5-dimethylfuran), biopolymers (from 2,5-furandicarboxylic acid), pharmaceuticals, and resins. acs.orgcdc.govescholarship.orgnih.gov The reactivity of its functional groups makes it a key building block in creating complex molecules. ulisboa.ptjku.at For instance, the aldehyde group can react with amines to form Schiff bases, a fundamental reaction in the formation of HMF-Val-PFPTH. nih.govacs.org

Relevance of Valine and Pentafluorophenyl Thiohydantoin (PFPTH) Motifs in Chemical Biology and Analytical Chemistry

Valine is an essential, nonpolar, branched-chain amino acid (BCAA) with the chemical formula C5H11NO2. diva-portal.orgpublisso.deresearchgate.net It is a fundamental component of proteins and plays a crucial role in various biological processes. diva-portal.org In the context of this compound, the N-terminal valine of hemoglobin is of particular significance. The primary amine group of this N-terminal valine can react with electrophilic compounds, such as the aldehyde group of HMF, to form adducts. mdpi.comfrontiersin.org These hemoglobin adducts serve as important biomarkers for assessing in vivo exposure to reactive chemicals. nih.govpublisso.denih.gov

Pentafluorophenyl thiohydantoin (PFPTH) is a derivative formed during the modified Edman degradation procedure. This analytical technique is used to sequence proteins and to detect and quantify N-terminal adducts on proteins like hemoglobin. diva-portal.orgresearchgate.net In this method, pentafluorophenyl isothiocyanate (PFPITC) reacts with the N-terminal amino acid of a protein. The high electronegativity of the fluorine atoms in the PFPTH derivative enhances its sensitivity in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), making it ideal for detecting trace levels of adducts. researchgate.net

Positioning of this compound within Contemporary Chemical Research Landscapes

This compound is primarily positioned within the field of analytical chemistry and biomonitoring. Its existence and study are a direct result of the need to detect and quantify human exposure to HMF, a compound found in many heat-processed foods and a potential industrial chemical. nih.govresearchgate.netnih.gov The formation of an HMF adduct with the N-terminal valine of hemoglobin (HMF-Val) in the body creates a stable biomarker. nih.govfrontiersin.org

To measure this biomarker, the HMF-Val adduct is cleaved from the hemoglobin and derivatized using PFPITC in a modified Edman degradation, yielding the volatile and highly detectable this compound. diva-portal.org Therefore, research on this compound is focused on developing and refining analytical methods for its detection, typically by GC-MS/MS or LC-MS/MS, to assess HMF exposure. nih.govdiva-portal.org The synthesis of this compound as a reference standard is a crucial step in the development of these quantitative analytical methods. nih.govdiva-portal.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound is centered on several key objectives:

Synthesis of Reference Standards: The synthesis of pure this compound is essential for its use as a standard in analytical laboratories to accurately identify and quantify the adduct in biological samples. nih.govdiva-portal.org This includes developing and improving synthetic pathways. diva-portal.org

Development of Analytical Methods: A primary goal is the creation of sensitive and reliable analytical methods, such as those using GC-MS/MS or LC-MS/MS, for the detection of this compound. nih.govdiva-portal.orgresearchgate.net This involves optimizing derivatization conditions, sample cleanup, and instrument parameters. nih.govnih.gov

Biomonitoring Studies: Research utilizes the measurement of this compound to determine the levels of HMF-hemoglobin adducts in human blood samples. nih.gov This data helps in assessing dietary and environmental exposure to HMF and understanding its in vivo kinetics and potential health implications. cdc.govnih.govvitas.no

Stability and Reactivity Studies: Investigating the stability of the HMF-hemoglobin adduct and the resulting this compound is crucial for understanding its persistence as a biomarker and for ensuring the accuracy of analytical measurements. Studies have determined the half-life of the reversible Schiff base adduct from HMF with hemoglobin. nih.gov

Compound Data Tables

Table 1: Properties of 5-Hydroxymethylfurfural (HMF)

PropertyValueSource(s)
Chemical Formula C6H6O3 nih.gov
IUPAC Name 5-(hydroxymethyl)furan-2-carbaldehyde nih.gov
Molar Mass 126.11 g/mol nih.gov
Appearance White low-melting solid (commercial samples often yellow) researchgate.net
Melting Point 31.5 °C
Solubility Highly soluble in water and organic solvents researchgate.net

Table 2: Properties of (S)-(+)-Valine

PropertyValueSource(s)
Chemical Formula C5H11NO2 sigmaaldrich.com
IUPAC Name (2S)-2-amino-3-methylbutanoic acid
Molar Mass 117.15 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 315 °C sigmaaldrich.com
Solubility in Water 85 g/L sigmaaldrich.com

Table 3: Research Findings on HMF-Hemoglobin Adducts and this compound

Research FindingDetailsSource(s)
Formation of HMF-Hemoglobin Adduct HMF reacts with the N-terminal valine of hemoglobin to form a Schiff base adduct. nih.govfrontiersin.org
Analytical Method HMF-hemoglobin adducts are analyzed by stabilizing the Schiff base via reduction, followed by detachment and derivatization with PFPITC to form this compound for GC-MS/MS analysis. nih.govdiva-portal.org
Synthesis of this compound Synthesized as a reference compound for the development of analytical methods to measure HMF-hemoglobin adducts. nih.govdiva-portal.org
Observed Background Levels Background levels of the HMF adduct have been observed in human blood samples, ranging from 10-35 pmol/g globin. nih.gov
Half-life of HMF Schiff Base Adduct The reversible Schiff base adduct of HMF with hemoglobin has a determined half-life of 3.4 hours at 37°C and 10.9 hours at 25°C. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15F5N2O3S B13858410 HMF-Val-PFPTH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15F5N2O3S

Molecular Weight

434.4 g/mol

IUPAC Name

1-[[5-(hydroxymethyl)furan-2-yl]methyl]-3-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15F5N2O3S/c1-7(2)15-17(27)25(16-13(22)11(20)10(19)12(21)14(16)23)18(29)24(15)5-8-3-4-9(6-26)28-8/h3-4,7,15,26H,5-6H2,1-2H3

InChI Key

NJNRSHLPAFORDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1CC2=CC=C(O2)CO)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hmf Val Pfpth

Established Synthetic Pathways for HMF-Val-PFPTH

The primary route for the synthesis of this compound is a well-documented process that begins with the reaction of 5-hydroxymethylfurfural (B1680220) (HMF) and the amino acid valine. This synthesis is a cornerstone for creating analytical standards used in biomonitoring studies, particularly for detecting aldehyde adducts to hemoglobin.

Nucleophilic Addition and Reduction of Schiff Bases in this compound Synthesis

The synthesis of this compound fundamentally relies on the formation of a Schiff base, an imine, through the nucleophilic addition of the primary amine group of valine to the aldehyde group of 5-hydroxymethylfurfural (HMF). rsc.orgwikipedia.org This reaction is a classic example of the condensation of an amine with a carbonyl compound. chemsociety.org.ng The resulting imine is typically unstable and is therefore stabilized in situ via reduction to a more stable secondary amine. This reduction step is crucial for the integrity of the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

Schiff Base Formation: The nitrogen atom of the valine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of HMF. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. chemsociety.org.ngajol.info

Reduction: The imine is then reduced to a secondary amine. For instance, using sodium borohydride, a hydride ion (H⁻) is transferred to the carbon atom of the imine, and subsequent protonation of the nitrogen atom yields the secondary amine, N-(5-hydroxymethylfurfuryl)-valine. nih.gov

Derivatization Strategies from Hydroxymethylfurfural (HMF) and Valine Precursors

The synthesis of this compound is a clear example of derivatization from HMF and valine precursors. ulisboa.pt The initial product of the reductive amination is N-(5-hydroxymethylfurfuryl)-valine. To make this compound suitable for specific analytical techniques like gas chromatography-mass spectrometry (GC-MS), it undergoes a further derivatization step. oup.com This involves reaction with pentafluorophenyl isothiocyanate (PFPITC) under mildly basic conditions. oup.comcalis.edu.cn The PFPITC reacts with the N-terminal valine moiety to form a pentafluorophenylthiohydantoin (PFPTH) derivative. oup.comcalis.edu.cn This process, a modified Edman degradation, is specifically designed to allow for the cleavage and analysis of N-terminal amino acid adducts from proteins like hemoglobin. oup.comcdc.gov

Advanced Synthetic Strategies for Optimized Yields and Purity

To enhance the efficiency and selectivity of this compound synthesis, advanced strategies focusing on catalysis and stereochemistry can be employed.

Catalytic Approaches in the Synthesis of this compound

While traditional methods may use stoichiometric reducing agents like sodium borohydride, modern synthetic chemistry often turns to catalytic methods for improved efficiency and sustainability. The reductive amination of aldehydes and ketones is amenable to various catalytic systems. nih.gov

For the synthesis of secondary amines like the precursor to this compound, several catalytic approaches could be applied:

Homogeneous Catalysis: Iridium-based catalysts, for example, have been shown to be effective for the reductive amination of aldehydes and ketones under mild conditions, even for the synthesis of chiral amino acid derivatives. rsc.org Rhodium(I) complexes with chelating diphosphines are also viable catalysts. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of easy separation and reusability. tandfonline.com Palladium on carbon (Pd/C) is a classic hydrogenation catalyst that can be used for reductive amination in the presence of a hydrogen source. wikipedia.org Nickel nanoparticles have also been demonstrated to catalyze reductive amination via transfer hydrogenation. organic-chemistry.org

Organocatalysis: A metal-free approach involves the use of trichlorosilane (B8805176) in the presence of a catalytic amount of dimethylformamide (DMF). acs.org This system is known for its high functional group tolerance. acs.org

Catalyst SystemHydrogen SourceTypical ConditionsAdvantages
Iridium(III)-diamine complex Formic acidAqueous mediumEnvironmentally friendly, high yields
Palladium on Carbon (Pd/C) H₂ gasMild pressure and temperatureWidely applicable, good selectivity
Nickel Nanoparticles Isopropanol76°CTransfer hydrogenation, avoids H₂ gas
Trichlorosilane/DMF TrichlorosilaneRoom temperatureMetal-free, high functional group tolerance

Stereoselective Synthesis Methodologies

The stereochemistry of this compound is inherently linked to the chirality of the valine precursor. L-valine is the naturally occurring enantiomer, and its use in the synthesis will result in the corresponding stereoisomer of this compound. calis.edu.cncaymanchem.com If the synthesis were to begin with D-valine, the enantiomeric product would be formed. medchemexpress.com

When considering advanced stereoselective synthesis, the focus is often on creating new stereocenters with high control. In the context of this compound synthesis, the primary chiral center is derived from valine. However, if modifications to the synthetic route were to introduce other chiral centers, methods for stereoselective synthesis would be critical. For instance, the asymmetric reductive amination of the intermediate imine could be achieved using a chiral catalyst, which would be relevant if the carbonyl precursor were prochiral and a new stereocenter was being formed at the carbon of the C=N bond. wikipedia.orgnih.gov Chiral BINOL aldehyde catalysts have been used in the asymmetric synthesis of N-unprotected amino esters, demonstrating the potential for catalytic control of stereochemistry in similar systems. frontiersin.orgresearchgate.net

Key considerations for stereoselectivity include:

The use of enantiomerically pure starting materials (e.g., L-valine or D-valine). caymanchem.commedchemexpress.com

The application of chiral catalysts, such as those based on iridium or rhodium with chiral ligands, for the reductive amination step. rsc.orgorganic-chemistry.org

Biocatalytic approaches using enzymes like imine reductases (IREDs), which can exhibit high enantioselectivity for the synthesis of N-substituted amino acids. nih.gov

Isotope-Labelled Synthesis of this compound for Research Applications

Isotope-labelled this compound serves as an invaluable internal standard for quantitative analysis by mass spectrometry. oup.com The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), creates a compound that is chemically identical to the analyte but has a different mass, allowing for precise quantification. chempep.comnih.gov

The synthesis of isotope-labelled this compound typically involves the use of a labelled precursor, most commonly isotope-labelled valine. For instance, L-valine-d8, where eight hydrogen atoms are replaced by deuterium, is commercially available and can be used as the starting material in the synthetic pathway described in section 2.1. caymanchem.commedchemexpress.com

The synthetic process would be as follows:

Reductive amination: L-valine-d8 is reacted with HMF to form the deuterated N-(5-hydroxymethylfurfuryl)-valine.

Derivatization: The resulting deuterated secondary amine is then reacted with PFPITC to yield the final isotope-labelled HMF-Val-d8-PFPTH.

This labelled standard can then be spiked into a sample, and the ratio of the unlabelled (native) analyte to the labelled standard is used to determine the concentration of the analyte with high accuracy. oup.com Other labelling strategies could involve using ¹³C-labelled HMF, which can be synthesized from ¹³C-labelled carbohydrates. biomall.in

IsotopeLabelled PrecursorLabelling MethodApplication
Deuterium (²H) L-Valine-d8Chemical synthesis using a labelled starting materialInternal standard for mass spectrometry
Carbon-13 (¹³C) ¹³C₆-FructoseSynthesis of ¹³C-HMF from labelled fructoseInternal standard, metabolic flux analysis
Nitrogen-15 (¹⁵N) ¹⁵N-ValineCell-free protein synthesis or chemical synthesisTracing nitrogen atoms in metabolic studies

Synthesis of ¹³C₆-5-HMF-Val-PFPTH and Related Isotopic Analogs

The synthesis of isotopically labeled this compound, such as ¹³C₆-5-HMF-Val-PFPTH, is essential for its use as an internal standard in isotope dilution mass spectrometry. This technique allows for precise quantification by correcting for sample loss during preparation and analysis. While specific details on the synthesis of ¹³C₆-5-HMF-Val-PFPTH are proprietary and found in commercial product descriptions, the general approach involves using a ¹³C-labeled precursor. biomall.incymitquimica.com

A common strategy begins with the synthesis of ¹³C-labeled HMF from correspondingly labeled carbohydrates like glucose or fructose. google.comresearchgate.net This labeled HMF then reacts with the N-terminal valine of a hemoglobin model or valine itself, followed by derivatization with pentafluorophenyl isothiocyanate (PFPITC) to yield the final ¹³C₆-5-HMF-Val-PFPTH. The incorporation of six carbon-13 atoms provides a distinct mass shift, facilitating its use in quantitative analyses. cymitquimica.com

Table 1: Commercially Available Isotopic Analogs of this compound

Compound NameMolecular FormulaMolecular WeightIsotopic Purity
¹³C₆-5-HMF-Val-PFPTHC₆C₁₂H₁₅F₅N₂O₃S440.336>99%

This table is generated based on commercially available data for illustrative purposes. cymitquimica.com

Deuterium Labeling Strategies and Their Synthetic Utility

Deuterium labeling is another valuable strategy for creating internal standards for mass spectrometry. nih.govresearchgate.net The synthesis of deuterium-labeled this compound (d₇-HMF-Val-PFPTH) has been reported. This process often starts with a deuterated precursor, or deuterium atoms are introduced at specific, non-exchangeable positions during the synthesis. unimi.itrsc.org

The synthetic utility of deuterium-labeled analogs lies in their ability to serve as robust internal standards in quantitative assays. rsc.orgscience.gov For instance, d₇-HMF-Val-PFPTH is used to quantify the corresponding unlabeled adduct in biological samples, providing a reliable method for assessing exposure to HMF. The synthesis of such labeled compounds is a key step in developing sensitive and accurate analytical methods for biomonitoring.

Chemical Transformations and Synthesis of this compound Analogs

Chemical transformations of the this compound scaffold are performed to explore the metabolic fate of HMF and to synthesize reference standards for its metabolites. These transformations typically target the furan (B31954) ring or the amino acid moiety.

Oxidative and Reductive Modifications of this compound Scaffolds

The this compound molecule can undergo both oxidative and reductive modifications. Oxidation of the hydroxymethyl group on the furan ring of this compound yields the corresponding aldehyde, FDA-Val-PFPTH. This reaction can be achieved using oxidizing agents like manganese dioxide (MnO₂). Such oxidative modifications are significant as they can mimic metabolic activation pathways of HMF in vivo. nih.gov

Reductive modifications can also be performed, for example, by reducing the formyl group of the furan ring. A study on the selective hydrogenolysis of HMF to 5-methylfurfural (B50972) (MF) has been conducted using palladium nanoparticle catalysts, which could be a potential reductive modification for the HMF moiety in this compound. rsc.org

Table 2: Examples of Oxidative and Reductive Modifications

Starting MaterialReagentProduct
This compoundMnO₂FDA-Val-PFPTH
HMFPd-PVP/C, HCOOH5-Methylfurfural (MF)

This table provides examples of transformations that can be applied to the this compound scaffold based on published research. rsc.org

Functional Group Interconversions at the Furan Ring and Amino Acid Moiety

Functional group interconversions are a class of organic reactions that transform one functional group into another. wikipedia.orgsolubilityofthings.com In the context of this compound, these transformations can be applied to both the furan ring and the valine part of the molecule.

On the furan ring, the hydroxymethyl group can be converted to other functionalities. For example, it can be transformed into an ether or an ester. researchgate.net The aldehyde group can also be a site for various reactions. google.com

The amino acid moiety also presents opportunities for functional group interconversion. rsc.org However, in the context of this compound, which is primarily used as a biomarker adduct, modifications to the valine part are less common as they would alter the fundamental structure of the biomarker.

Synthesis of Furanic Thiohydantoin Adducts Derived from this compound (e.g., SMF-Val-PFPTH, CMF-Val-PFPTH)

The synthesis of furanic thiohydantoin adducts derived from this compound is important for studying the metabolites of HMF. 5-Sulfoxymethylfurfural (SMF) is a reactive metabolite of HMF. nih.gov The corresponding thiohydantoin adduct, SMF-Val-PFPTH, has been synthesized. However, it has been noted that SMF-Val-PFPTH can be unstable and hydrolyze back to this compound.

Similarly, 5-chloromethylfurfural (B124360) (CMF) is another related furanic compound. The synthesis of CMF-Val-PFPTH would follow a similar pathway, involving the reaction of CMF with valine and subsequent derivatization with PFPITC. The synthesis of these adducts as reference standards is crucial for their identification and quantification in biological samples, although their stability can be a challenge.

Mechanistic Investigations Involving Hmf Val Pfpth and Its Precursors

Reaction Mechanisms of Adduct Formation Pertinent to HMF-Val-PFPTH

The formation of this compound is a multi-step process that begins with the reaction of HMF with hemoglobin in vivo, followed by ex vivo chemical derivatization for analysis.

The final analytical step in detecting the HMF-valine adduct involves its detachment from the hemoglobin chain and conversion into a stable pentafluorophenylthiohydantoin (PFPTH) derivative. This conversion is a key part of the N-alkyl Edman method, a modification of the classical Edman degradation for protein sequencing.

The mechanism is initiated by a nucleophilic attack from the secondary nitrogen of the N-terminal valine adduct on the electrophilic carbon of the derivatizing agent, pentafluorophenyl isothiocyanate (PFPITC). Following this initial attack, the molecule undergoes an intramolecular cyclization. This cyclization step is reportedly accelerated by the presence of alkyl groups on the carbon adjacent to the reacting nitrogen, a phenomenon known as the gem-dialkyl effect; the isopropyl group of the valine residue contributes to this effect. The cyclization results in the formation of a stable five-membered thiohydantoin ring, incorporating the N-terminal valine and its HMF-derived substituent, which is then cleaved from the protein for analysis.

Table 1: Mechanistic Steps in PFPTH Formation via Modified Edman Degradation This interactive table summarizes the key mechanistic events.

Step Reactants Key Action Intermediate/Product Mechanistic Principle
1 HMF-Valine-Hemoglobin, PFPITC Nucleophilic attack Phenylthiocarbamoyl (PTC) derivative The nitrogen of the N-terminal valine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PFPITC.
2 PTC derivative Intramolecular cyclization Thiazolinone intermediate The sulfur atom attacks the carbonyl carbon of the first peptide bond, promoted by acidic conditions.

| 3 | Thiazolinone intermediate | Cleavage and Rearrangement | this compound | The thiazolinone intermediate is cleaved from the protein and rearranges to the more stable hydantoin (B18101) (PFPTH) structure. |

The initial adduct formation between HMF and the N-terminal valine of hemoglobin occurs via a nucleophilic addition reaction. Aldehydes, such as HMF, react with the primary amine group of N-terminal valine to form a reversible imine, commonly known as a Schiff base. msu.edu The formation of the Schiff base begins with the nucleophilic attack of the valine's amino group on the electrophilic carbonyl carbon of HMF, leading to a tetrahedral intermediate called a carbinolamine. msu.edu This intermediate then dehydrates to form the C=N double bond of the imine. msu.edu

Because the Schiff base is formed reversibly, it is often unstable and can dissociate. For analytical purposes, this unstable adduct must be stabilized. This is achieved through chemical reduction of the imine bond to a stable secondary amine. A common reducing agent used for this purpose is sodium cyanoborohydride (NaBH₃CN). This reduction step creates a stable, covalent HMF-valine adduct on the hemoglobin protein, which can then be subjected to the Edman degradation process described previously.

Studies on Nucleophilic Attack and Cyclization Pathways in PFPTH Formation

Elucidation of Stability and Reactivity Profiles of this compound in Model Systems

The stability and reactivity of this compound and its precursors are crucial for understanding its persistence in biological systems and for the development of robust analytical methods.

The hydrolytic stability of adducts is a key factor in their utility as biomarkers. While direct, extensive hydrolytic stability data for this compound is not widely published, insights can be drawn from related compounds. For instance, a synthesized reference standard for the adduct of 5-sulfooxymethylfurfural (B118937) (SMF), SMF-Val-PFPTH, was found to undergo rapid hydrolysis, converting to the this compound analyte. This indicates that while the sulfoxymethyl group is labile, the core this compound structure is the more stable product under these hydrolytic conditions.

The stability of the HMF moiety itself is known to be influenced by pH. HMF is generally more stable in mildly acidic conditions but can undergo hydrolysis and degradation in alkaline environments. sugar-energy.com The imine bond in unreduced Schiff bases is also susceptible to hydrolysis, which is why reduction to a secondary amine is a critical step for creating a stable adduct for analysis. scilit.com The stability of the final PFPTH derivative is generally high, which is a prerequisite for its use in quantitative analysis. researchgate.net

The this compound molecule possesses several functional groups that dictate its reactivity towards electrophiles and nucleophiles. masterorganicchemistry.com

Nucleophilic Sites: The molecule contains potential nucleophilic centers, such as the oxygen of the hydroxymethyl group and the nitrogen and sulfur atoms within the PFPTH ring. These sites could potentially react with strong electrophiles. The precursor, N-terminal valine, is a potent nucleophile due to its primary amine group.

Electrophilic Sites: The primary electrophilic site in the precursor HMF is the carbonyl carbon of the aldehyde group, which readily reacts with nucleophiles like the amine group of valine. msu.edu In the final this compound adduct, the carbonyl carbon within the PFPTH ring is an electrophilic center susceptible to attack by strong nucleophiles under certain conditions.

The vast majority of reactions in this context involve a nucleophile donating an electron pair to an electrophile. masterorganicchemistry.com The formation of the initial Schiff base is a classic example of the reaction between a nucleophilic amine and an electrophilic aldehyde. msu.edu

Table 2: Potential Reactive Sites in this compound and its Precursors This interactive table outlines the key functional groups and their potential reactivity.

Molecule/Fragment Functional Group Site Type Potential Reactivity With
HMF (precursor) Aldehyde (-CHO) Electrophilic Nucleophiles (e.g., amines)
HMF (precursor) Hydroxyl (-OH) Nucleophilic Electrophiles (e.g., acylating agents)
Valine (precursor) Amine (-NH₂) Nucleophilic Electrophiles (e.g., aldehydes, PFPITC)
This compound PFPTH Ring Carbonyl (C=O) Electrophilic Strong Nucleophiles

Hydrolytic Stability Assessments and Mechanistic Pathways

Influence of Structural Modifications on this compound Reaction Kinetics and Thermodynamics

Modifying the structure of either the furan (B31954) aldehyde precursor or the amino acid can significantly impact the kinetics and thermodynamics of adduct formation and stability.

Research has involved the synthesis of several analogues of this compound to study these effects. For example, adducts from 2,5-furandicarboxaldehyde (FDA), 5-sulfooxymethylfurfural (SMF), and 5-chloromethylfurfural (B124360) (CMF) have been prepared. The relative instability of the SMF-Val-PFPTH adduct, which hydrolyzes to this compound, demonstrates how changing the substituent at the 5-position of the furan ring affects the adduct's stability. The CMF adduct is expected to be highly reactive due to the good leaving group character of the chloride ion. The FDA adduct introduces a second reactive aldehyde group, which could potentially lead to cross-linking or other reactions.

Table 3: Comparison of this compound and Structurally Related Adducts This interactive table compares this compound with analogues derived from different furan aldehydes.

Adduct Name Precursor Aldehyde Structural Difference from HMF Implied Effect on Reactivity/Stability
This compound 5-Hydroxymethylfurfural (B1680220) (HMF) -CH₂OH group Baseline reference structure.
FDA-Val-PFPTH 2,5-Furandicarboxaldehyde (FDA) -CHO group instead of -CH₂OH Increased electrophilicity; potential for cross-linking.
SMF-Val-PFPTH 5-Sulfooxymethylfurfural (SMF) -CH₂OSO₃H group instead of -CH₂OH Decreased stability; readily hydrolyzes to this compound.

| CMF-Val-PFPTH | 5-Chloromethylfurfural (CMF) | -CH₂Cl group instead of -CH₂OH | Increased reactivity towards nucleophilic substitution. |

Advanced Analytical Methodologies Utilizing Hmf Val Pfpth

Development and Validation of Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of HMF-Val-PFPTH. Coupled with chromatographic separation, MS-based methods offer exceptional specificity and sensitivity, allowing for the detection of low-level adducts in biological samples. diva-portal.org The development of these techniques relies on the synthesis of stable, isotopically labeled internal standards, such as deuterated this compound (d7-HMF-Val-PFPTH), to ensure accurate quantification.

Gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) is a well-established and robust method for analyzing this compound. diva-portal.org The protocol is based on a modified Edman degradation procedure where pentafluorophenyl isothiocyanate (PFPITC) is used to cleave the N-terminal valine adduct from the globin chain. nih.gov This reaction forms the volatile and thermally stable this compound derivative, which is amenable to GC analysis.

The initial adduct, a Schiff base formed between the aldehyde group of HMF and the amino group of valine, is first stabilized by reduction using a mild agent like sodium cyanoborohydride (NaBH₃CN). nih.gov Following the isolation of globin and derivatization with PFPITC, the resulting this compound is extracted and analyzed. nih.gov Quantification is typically achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific mass-to-charge (m/z) transitions of the analyte and an internal standard are tracked. nih.gov This approach provides high specificity and sensitivity, with detection limits capable of measuring background adduct levels in human blood samples. nih.govnih.gov

Table 1: Illustrative GC/MS/MS Parameters for Thiohydantoin Adduct Analysis This table presents typical parameters based on methods for similar PFPTH-derivatized valine adducts, as detailed information for this compound is proprietary to specific laboratory protocols.

ParameterSetting/ValueRationale
Derivatization Reagent Pentafluorophenyl isothiocyanate (PFPITC)Creates a volatile, stable derivative with high electron affinity for sensitive detection. nih.gov
Ionization Mode Electron Capture Negative Ionization (ECNI) or Electron Impact (EI)ECNI is highly sensitive for electrophilic compounds like PFPTH derivatives. EI provides characteristic fragmentation patterns.
GC Column Capillary column (e.g., DB-5ms)Provides high-resolution separation of analytes from matrix components.
MS Detection Mode Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Enhances sensitivity and specificity by monitoring characteristic ions/transitions, reducing chemical noise. nih.gov
Quantification Isotope dilution using a stable isotope-labeled internal standard (e.g., d7-HMF-Val-PFPTH)Corrects for matrix effects and variations in sample preparation and instrument response.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

While GC/MS/MS is a primary technique, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers a powerful alternative, particularly for adducts that may be less volatile or thermally labile. diva-portal.org The application of LC-MS/MS to hemoglobin adducts has been demonstrated for various compounds and derivatization strategies. acs.orgnih.gov For HMF-related adducts, LC-MS/MS has been successfully used to quantify DNA adducts, showcasing its sensitivity and utility for complex biological matrices. nih.govresearchgate.net

In the context of HMF-Val adducts, an LC-MS/MS method would typically involve a similar sample preparation with stabilization and derivatization. However, instead of the PFPTH derivative, a derivative more suitable for LC, such as a fluorescein (B123965) thiohydantoin (FTH), might be prepared using a reagent like fluorescein isothiocyanate. acs.org The UHPLC system provides rapid and efficient separation of the analyte from interferences before it enters the mass spectrometer. Detection via MS/MS in the multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, using specific precursor-to-product ion transitions for both the native analyte and its co-eluting stable isotope-labeled internal standard. nih.gov

Chromatographic Separation Techniques for this compound and its Analogs

Effective chromatographic separation is essential to isolate the analyte of interest from the complex biological matrix of a blood sample, thereby minimizing ion suppression in the mass spectrometer and ensuring accurate quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of small molecules like this compound or related adducts. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase (typically C8 or C18). Method optimization involves adjusting several parameters to achieve the best resolution and peak shape.

Key optimization parameters include:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The gradient profile is optimized to ensure separation from both polar and non-polar interferences.

Column Chemistry: The choice of stationary phase (C8, C18, Phenyl-Hexyl) can significantly impact selectivity for the PFPTH derivative and its analogs.

Flow Rate and Temperature: Adjusting the flow rate and column temperature can improve separation efficiency and reduce analysis time, which is a hallmark of UHPLC systems.

Validated reverse-phase HPLC methods have been used to determine the concentration of HMF-bound hemoglobin, demonstrating the technique's suitability for these types of analyses. researchgate.netnih.gov

Ion-exchange chromatography is a valuable technique primarily used for the preparative enrichment of adducted hemoglobin or globin chains prior to derivatization and MS analysis. sjweh.finih.gov This method separates proteins based on their net surface charge. The formation of an adduct can alter the isoelectric point (pI) of hemoglobin, allowing for its separation from the more abundant, unmodified hemoglobin. oup.com

Table 2: Overview of the Analytical Workflow for HMF-Val Adduct Quantification

StepTechnique/MethodPurpose
1. Sample Collection Venous blood drawObtain source of hemoglobin.
2. Adduct Stabilization Reduction with NaBH₃CNConvert the reversible Schiff base to a stable secondary amine. nih.gov
3. Globin Isolation Precipitation/CentrifugationIsolate globin protein from heme and other blood components.
4. (Optional) Enrichment Ion-Exchange ChromatographySeparate adducted globin from unmodified globin to reduce matrix complexity. sjweh.fioup.com
5. Derivatization Modified Edman Degradation with PFPITCCleave the adducted N-terminal valine and form the stable, volatile this compound derivative. nih.gov
6. Separation & Detection GC/MS/MS or UHPLC-MS/MSChromatographically separate the derivative and perform sensitive, specific quantification. diva-portal.org

Optimization of Reverse-Phase Chromatography for this compound Separation

Derivatization Strategies for Enhanced Analytical Performance

The conversion of the initial HMF-valine adduct into this compound is a deliberate derivatization strategy designed to overcome analytical challenges. The primary goals of this strategy are to increase stability, improve chromatographic behavior, and enhance detection sensitivity.

The formation of the initial adduct between HMF and the N-terminal valine of hemoglobin results in an unstable imine (Schiff base). diva-portal.orgnih.gov For reliable quantification, this adduct must be stabilized, which is achieved through chemical reduction. nih.gov

The core of the strategy is the use of PFPITC in a modified Edman reaction. This accomplishes two critical tasks simultaneously:

Selective Cleavage: It specifically detaches the N-substituted N-terminal valine from the rest of the globin polypeptide chain.

Derivative Formation: It creates the pentafluorophenylthiohydantoin (PFPTH) cyclic derivative. nih.gov

The resulting this compound molecule has significantly improved analytical characteristics. The pentafluorophenyl group is highly electronegative, which makes the derivative an excellent candidate for highly sensitive detection by GC with electron capture negative ionization (ECNI) mass spectrometry. nih.gov Furthermore, the derivative is more volatile and thermally stable than the original adducted amino acid, making it suitable for gas chromatography. This entire strategy, from stabilization to derivatization, is fundamental to achieving the low detection limits required for biomonitoring studies.

Acetonization and Other Derivatization Techniques to Improve Chromatographic and Spectrometric Response

The analysis of PFPTH (pentafluorophenylthiohydantoin) derivatives, including this compound, by gas chromatography-mass spectrometry (GC-MS) can be challenging due to the presence of polar functional groups. nih.gov These groups can lead to poor chromatographic peak shape, low sensitivity, and decreased reproducibility. nih.govsigmaaldrich.com Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for a specific analytical method, aiming to enhance volatility, improve thermal stability, and increase detector response. sigmaaldrich.comnumberanalytics.com

One significant challenge in the GC-MS analysis of certain PFPTH adducts is their highly polar nature. nih.gov For instance, the analysis of the glycidamide-valine adduct (GA-Val-PFPTH), which contains polar hydroxyl and amine groups, necessitated further derivatization to achieve reproducible results. nih.gov Acetonization is a robust and simple derivatization method evaluated for this purpose. nih.gov This technique involves reacting the analyte with acetone (B3395972) to protect polar groups, such as adjacent hydroxyl (–OH) and amino (–NH2) groups. nih.gov The reaction improves the response and increases the sensitivity of the GC/MS/MS analysis of the PFPTH derivative. nih.gov

Other common derivatization approaches in GC analysis include silylation, acylation, and alkylation. numberanalytics.comjfda-online.com Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is widely used to increase the volatility of compounds containing active hydrogen atoms like alcohols, phenols, and amines. sigmaaldrich.com The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized for each specific analyte to ensure the reaction goes to completion, resulting in good peak shape and detector response. sigmaaldrich.com For this compound, which is derived from the adduct of 5-hydroxymethylfurfural (B1680220) (HMF), the hydroxyl group in the HMF moiety introduces polarity that can be addressed by such derivatization techniques to make it more amenable to GC-MS analysis. nih.gov

Table 1: Overview of Derivatization Techniques for GC Analysis

TechniqueReagent ExampleTarget Functional GroupsPurpose
Acetonization AcetoneAdjacent -OH and -NH2 groupsIncreases volatility and thermal stability, improves chromatographic shape. nih.gov
Silylation BSTFA + TMCSAlcohols, Phenols, Carboxylic Acids, AminesIncreases volatility by replacing active hydrogens with a TMS group. sigmaaldrich.com
Acylation Fluorinated AnhydridesAlcohols, Phenols, AminesEnhances volatility and detector response. jfda-online.com
Alkylation Alkylating reagentsVariousImproves ionization efficiency and detectability. numberanalytics.com

Strategies for Analyzing Hydrophilic Groups in PFPTH Derivatives

The analysis of adducts with hydrophilic groups using the N-alkyl Edman method coupled with GC/MS is inherently limited. Hydrophilic groups, such as the hydroxyl (-OH) group in this compound or the diol group in PFPTH derivatives of diol epoxides, increase the polarity of the molecule. nih.govmdpi.com This high polarity is problematic for GC analysis, which requires analytes to be volatile and thermally stable. sigmaaldrich.com

The primary strategy to overcome this limitation is chemical derivatization, as discussed in the previous section. nih.gov For PFPTH derivatives containing hydrophilic functionalities, acetonization has proven to be an effective strategy. nih.gov By converting the polar hydroxyl and amino groups into a less polar cyclic acetonide, the volatility of the derivative is increased, making it suitable for GC/MS analysis. nih.gov This modification significantly improves the reproducibility and sensitivity of the measurement. nih.gov

Another approach involves switching the analytical platform from GC-MS to Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is better suited for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization. numberanalytics.com A modified Edman procedure, known as the adduct FIRE procedure, has been developed for the analysis of both polar and nonpolar compounds using LC/MS, avoiding the need for extensive sample cleanup and derivatization required for GC-MS. This method expands the applicability of adduct analysis to a wider range of compounds, including those that form PFPTH derivatives with challenging hydrophilic groups.

Table 2: Comparison of Analytical Strategies for Hydrophilic PFPTH Derivatives

StrategyMethodologyAdvantagesLimitations
Derivatization for GC-MS Acetonization, SilylationEnables use of established GC-MS methods, improves sensitivity and reproducibility. nih.govRequires additional sample preparation steps, optimization of reaction conditions. sigmaaldrich.com
LC-MS Analysis Modified Edman procedures (e.g., FIRE)Directly analyzes polar compounds, reduces sample preparation, high sensitivity. Requires different instrumentation and method development compared to GC-MS.

Application of this compound as a Reference Standard in Chemical Biomonitoring Methodologies

This compound serves as a crucial analytical reference standard in chemical biomonitoring studies aimed at quantifying human exposure to 5-hydroxymethylfurfural (HMF). nih.gov HMF is a compound formed during the heating of sugar-containing foods and is therefore a common component of the human diet. nih.govnih.gov Biomonitoring assesses exposure by measuring the compound itself or its metabolites and adducts in biological samples like blood or urine. nih.gov Hemoglobin (Hb) adducts are particularly useful biomarkers because they are stable and reflect exposure over the lifespan of red blood cells (approximately 125 days). researchgate.net

The basis for quantifying adducts is the comparison of analytical data from biological samples with that of a known, synthesized reference standard. For the HMF adduct to the N-terminal valine of hemoglobin, a stable this compound standard is synthesized. nih.gov This standard is essential for both the identification (based on retention time and mass spectrometric fragmentation patterns) and the accurate quantification of the HMF adduct levels in human blood samples. The use of such standards allows for the development of sensitive and reproducible analytical methods capable of detecting background levels of adducts in the general population. nih.gov For example, using a method validated with the this compound standard, background levels of the HMF adduct ranging from 10-35 pmol/g globin have been observed in human blood samples. nih.gov

Utilization in the N-Alkyl Edman Method for Adduct Analysis

The N-alkyl Edman method is a specific and sensitive analytical procedure for measuring adducts to the N-terminal valine of hemoglobin. nih.gov This method is a modification of the classical Edman degradation used for protein sequencing. It is particularly effective for N-alkylated valines, which are formed from exposure to various electrophilic compounds, including aldehydes like HMF that form Schiff base adducts. nih.gov

The process involves several key steps:

Schiff Base Stabilization : Aldehydes like HMF react with the N-terminal valine of hemoglobin to form a reversible Schiff base (imine). nih.gov This unstable adduct is stabilized by reduction to a stable secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.gov

Detachment and Derivatization : The globin is then treated with pentafluorophenyl isothiocyanate (PFPITC). The PFPITC reacts with the N-substituted valine, leading to its cyclization and detachment from the protein chain as a pentafluorophenylthiohydantoin (PFPTH) derivative, specifically this compound. nih.gov This reaction is much more efficient for N-alkylated valines than for unsubstituted valines. nih.gov

Analysis : The resulting this compound is extracted and analyzed, typically by GC-MS/MS. nih.gov

The synthesized this compound reference standard is indispensable in this process. It is used to confirm the identity of the adduct detached from the hemoglobin in biological samples by matching its chromatographic retention time and mass spectrum. It is also used to create a calibration curve for the accurate quantification of the adduct level.

Methodological Advancements for Quantification of Adducts from Reactive Compounds

While GC-MS has been the traditional tool for analyzing PFPTH derivatives, the development of sensitive techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a major advancement. nih.gov LC-MS/MS methods are particularly advantageous for analyzing polar adducts and can offer high sensitivity and specificity. nih.gov For instance, LC-MS/MS using multiple reaction monitoring (MRM) has been developed for the quantification of DNA adducts of HMF, a strategy that is also applicable to protein adducts. nih.gov The use of stable isotope-labeled internal standards, such as deuterated this compound (d7-HMF-Val-PFPTH), further enhances the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

These methodological advancements, combining optimized derivatization chemistry with powerful analytical instrumentation, have improved the simplicity, sensitivity, and reproducibility of methods for analyzing adducts like HMF-Val, enabling more reliable biomonitoring of human exposure to reactive compounds found in food and the environment. nih.gov

Theoretical and Computational Chemistry Studies of Hmf Val Pfpth

Molecular Modeling and Conformational Analysis of HMF-Val-PFPTH

No specific studies on the molecular modeling or conformational analysis of this compound were found. Research on other thiohydantoin and hydantoin (B18101) derivatives often employs techniques like molecular mechanics and density functional theory (DFT) to identify stable conformers. For instance, studies on axially chiral thiohydantoins have determined rotational barriers and isomer compositions through a combination of NMR spectroscopy and HPLC analysis, supported by computational models. acs.orgresearchgate.net Similarly, conformational analysis of hydantoin-based peptidomimetics has been used to identify structures that mimic secondary protein structures like β-turns and α-helices, with results reported as percentages of conformers meeting specific geometric criteria. acs.org However, no such analysis has been applied to this compound.

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemistry provides indispensable tools for understanding chemical reactions at an electronic level. microsoft.com While the general mechanism for the formation of thiohydantoin derivatives via the Edman degradation is understood to involve a nucleophilic attack followed by cyclization, specific quantum chemical calculations for this compound transformations are not available.

Elucidation of Transition States and Energetics of this compound Transformations

There are no published data detailing the transition states or reaction energetics for the formation or degradation of this compound. For other chemical systems, such as the conversion of HMF to other furan (B31954) derivatives or the formation of Lewis acid-base adducts, DFT calculations have been successfully used to map reaction pathways and determine activation energies for transition states (TS). mdpi.comrsc.orgresearchgate.net This type of analysis would be necessary to understand the kinetics and thermodynamics of this compound transformations, but it has not been performed for this specific compound.

Prediction of Reactivity Descriptors and Electronic Properties

Detailed electronic properties and reactivity descriptors (e.g., HOMO-LUMO energies, charge distribution, electrostatic potential maps) for this compound have not been computationally determined. In studies of other molecular systems, like Lewis acid-base adducts or dimethylthiohydantoin derivatives, these descriptors are calculated to predict molecular stability, reactivity, and potential interaction sites. scirp.orgnih.gov For example, a low HOMO-LUMO energy gap is often indicative of higher kinetic stability. scirp.org Without dedicated studies, these properties remain unknown for this compound.

In Silico Prediction of Spectroscopic Signatures for this compound and its Derivatives

No in silico predictions of spectroscopic signatures (NMR, IR, UV-Vis) for this compound are available in the literature. Theoretical calculations, often at the DFT level, are commonly used to predict and help interpret experimental spectra for other thiohydantoin derivatives. researchgate.net These computational methods can help assign experimental signals and distinguish between different possible isomers or tautomers by comparing calculated chemical shifts and vibrational frequencies with measured values. researchgate.netmdpi.com This approach has not been applied to this compound in any published research.

Role of Hmf Val Pfpth in the Development of Novel Chemical Tools and Probes

Exploration of HMF-Val-PFPTH as a Synthetic Intermediate for Complex Molecules

The primary role of this compound as a synthetic intermediate is centered on its application in the creation of highly specific analytical standards for biomonitoring studies. The synthesis of this compound is a critical step in developing reference materials for the detection and quantification of adducts formed between biological macromolecules, such as hemoglobin, and reactive aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF).

HMF is a compound of interest due to its formation in carbohydrate-rich foods during heat treatment and its potential health implications. researchgate.net The ability to accurately measure its interaction with proteins in the human body is therefore of significant importance. The synthesis of this compound serves this purpose by providing a well-characterized standard that can be used in sophisticated analytical methods like gas chromatography/mass spectrometry (GC/MS).

The synthetic pathway to this compound involves the reaction of N-terminal valine residues, often modeled by valine methyl amide, with HMF to form a Schiff base, which is then stabilized by reduction. This product is subsequently derivatized using pentafluorophenyl isothiocyanate (PFPITC) in a modified Edman degradation procedure. This process yields the stable this compound thiohydantoin derivative, which can be readily analyzed. The production of this compound is a key example of its role as a synthetic intermediate for creating essential tools for toxicology and exposure science.

Table 1: Key Reactants in the Synthesis of this compound

ReactantRole
N-terminal Valine (in Hemoglobin or model)The amino acid residue that reacts with HMF.
5-Hydroxymethylfurfural (HMF)A reactive aldehyde that forms an adduct with valine. researchgate.net
Pentafluorophenyl isothiocyanate (PFPITC)The derivatizing agent used in the modified Edman degradation to form the stable PFPTH derivative.

Design and Application of this compound in Chemical Probe Development

The application of this compound extends into the realm of chemical probe development, where it functions as a critical tool for the detection of specific protein modifications. Chemical probes are molecules designed to study biological systems, often by targeting and reporting on the presence or activity of specific proteins or modifications. researchgate.netnih.gov this compound, in its capacity as an analytical standard, is integral to methods that probe for the existence of HMF adducts on the N-terminal valine of hemoglobin.

The design of this "probe system" relies on the principles of the N-alkyl Edman method, a modification of the traditional Edman degradation for protein sequencing. libretexts.org In this context, the entire analytical procedure, which uses this compound as a reference, can be viewed as a chemical probe for identifying and quantifying the in vivo dose of HMF exposure. The high sensitivity and specificity of this method allow for the detection of low levels of hemoglobin adducts, providing a window into the internal exposure of an individual to this aldehyde.

The development of such chemical tools has significant implications for understanding the biological effects of dietary and environmental compounds. By enabling the precise measurement of protein adducts, researchers can correlate exposure levels with potential health outcomes, thus advancing the fields of molecular epidemiology and toxicology.

Table 2: Analytical Parameters for this compound Detection

Analytical TechniquePurposeKey Feature
Gas Chromatography/Mass Spectrometry (GC/MS)Separation and identification of this compound. High sensitivity and structural confirmation.
Modified Edman DegradationDetachment of the HMF-adducted N-terminal valine. Allows for the specific analysis of N-terminal adducts.

Contribution to Methodological Advancements in Amino Acid and Peptide Chemistry Research

The use of this compound is intrinsically linked to significant methodological advancements in the field of amino acid and peptide chemistry, particularly in the analysis of modified proteins. The development of the N-alkyl Edman method, for which this compound is a key standard, represents a notable improvement in the ability to analyze N-terminally modified proteins.

Traditional Edman degradation is a powerful tool for sequencing unmodified proteins but has limitations when it comes to N-alkylated amino acids. libretexts.orgcreative-proteomics.com The modified method, which utilizes PFPITC, allows for the efficient cleavage and derivatization of these modified residues, expanding the scope of proteins that can be analyzed. This has been instrumental in studying adducts formed from various reactive compounds, not just HMF.

This advancement has had a direct impact on the ability to conduct large-scale biomonitoring studies and to investigate the mechanisms of protein damage by electrophilic compounds. The ability to synthesize and use standards like this compound has enhanced the reliability and accuracy of these advanced analytical methods. This contributes to a deeper understanding of protein chemistry and the interactions of proteins with small molecules in biological systems, which is a cornerstone of modern proteomics and chemical biology. frontlinegenomics.comnih.gov

Q & A

Q. What metadata must accompany this compound research to enable replication?

  • Methodological Answer: Report exact synthetic procedures (including reagent lot numbers), instrument calibration details (e.g., NMR magnet strength), and raw data files (e.g., .RAW LC-MS files). For biological assays, specify cell line authentication, passage number, and culture conditions. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChEMBL .

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